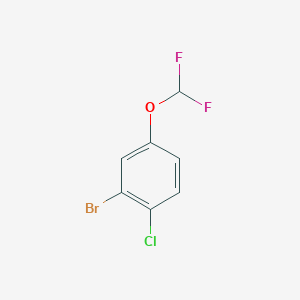

2-Bromo-1-chloro-4-(difluoromethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-1-chloro-4-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H4BrClF2O and a molecular weight of 257.46 g/mol . It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 1-chloro-4-(difluoromethoxy)benzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-Bromo-1-chloro-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Coupling Reactions: It can undergo coupling reactions such as Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-chloro-4-(difluoromethoxy)benzene is used in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical research to study enzyme interactions and protein-ligand binding.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drug candidates.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene depends on its specific application. In biochemical research, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific biological pathways, contributing to its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-1-chloro-4-(difluoromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:

1-Bromo-4-(difluoromethoxy)benzene: Similar in structure but lacks the chlorine atom, which may result in different reactivity and applications.

1-Bromo-4-chloro-2-fluorobenzene: Contains a fluorine atom instead of the difluoromethoxy group, leading to variations in chemical behavior and uses.

1-Bromo-4-(difluoromethyl)benzene: Features a difluoromethyl group instead of difluoromethoxy, affecting its physical and chemical properties.

These comparisons highlight the unique aspects of this compound, such as its specific functional groups and their influence on its reactivity and applications.

Biologische Aktivität

2-Bromo-1-chloro-4-(difluoromethoxy)benzene is an organic compound classified as a halogenated aromatic compound. Its molecular formula is C7H4BrClF2O, with a molecular weight of 257.46 g/mol. The compound features a benzene ring with bromine, chlorine, and a difluoromethoxy substituent, which significantly influences its chemical reactivity and biological properties.

The unique combination of halogen substituents in this compound affects its interaction with biological molecules. The compound's structure allows it to participate in various chemical reactions, including electrophilic substitutions and halogen bonding, which are crucial for its biological activity.

Synthesis

The synthesis of this compound can be achieved through several organic synthesis methods. Common synthetic routes include:

- Electrophilic Aromatic Substitution : Utilizing bromine and chlorine sources under acidic conditions.

- Nucleophilic Substitution Reactions : Involving difluoromethoxy groups to introduce the difluoromethoxy substituent onto the benzene ring.

Biological Activity

Research on the biological activity of this compound primarily focuses on its interactions with various biological targets. The following areas have been explored:

Antifungal Activity

Studies have indicated that compounds containing difluoromethoxy groups exhibit antifungal properties. For instance, the halogenated aromatic compounds have shown efficacy against certain fungal strains by disrupting cellular processes.

Interaction with Biological Molecules

The compound's reactivity with proteins and nucleic acids is a significant area of interest. It has been noted that halogenated compounds can form stable complexes with biomolecules, potentially influencing their function and stability.

Case Studies

- Antifungal Screening : A study evaluated the antifungal activity of various halogenated compounds, including this compound. Results demonstrated that this compound showed promising activity against Candida albicans and Aspergillus niger, indicating its potential as a lead compound for antifungal drug development.

- Protein Binding Studies : Research involving binding assays revealed that this compound interacts with specific protein targets, impacting their enzymatic activity. This interaction was characterized using surface plasmon resonance (SPR), illustrating the compound's potential in modulating protein functions.

Comparative Analysis

To better understand the implications of its biological activity, a comparison with structurally similar compounds is helpful:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 1-Bromo-2-chloro-4-(difluoromethyl)benzene | Bromine and chlorine in different positions | Contains a difluoromethyl group | Notable for antibacterial properties |

| 3-Bromo-4-chloroaniline | Amino group instead of difluoromethoxy | Exhibits different biological activities due to amino substitution | Active against certain cancer cell lines |

| 2-Chloro-5-bromophenol | Hydroxyl group present | Shows distinct reactivity due to hydroxyl group | Effective as an anti-inflammatory agent |

Eigenschaften

IUPAC Name |

2-bromo-1-chloro-4-(difluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2O/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKJIEMJTXQKGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.